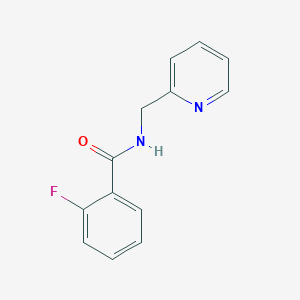

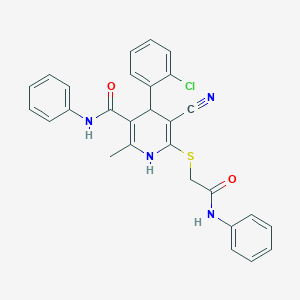

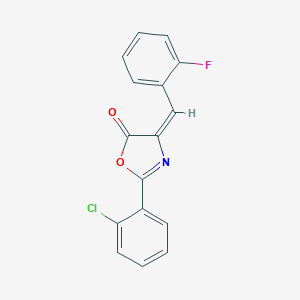

6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

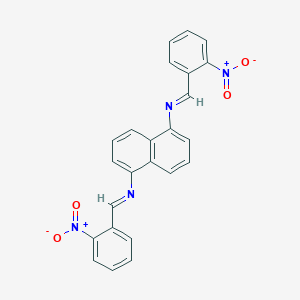

6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H23ClN4O2S and its molecular weight is 515g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Research

1,4-DHPs are well-known as calcium channel blockers and have significant implications in cardiovascular research. They are used to study the modulation of L-type calcium channels, which play a crucial role in the contraction of cardiac muscles. The compound’s ability to affect these channels can lead to the development of new therapeutic agents for treating hypertension and angina .

Neuropharmacology

The neurotropic activities of 1,4-DHPs, such as antiamnestic and anticonvulsant effects, make them valuable in neuropharmacological research. They are studied for their potential to protect neuronal cells against various types of damage and to regulate neurological functions .

Antidiabetic Activity

Research has shown that some 1,4-DHP derivatives exhibit antidiabetic properties. This compound could be used to explore new pathways for insulin release or to study the protection of pancreatic β-cells, contributing to the development of novel antidiabetic medications .

Antitumor and Antitubercular Activities

The antitumor and antitubercular effects of 1,4-DHPs are of great interest in cancer and infectious disease research. This compound may be used to investigate its efficacy in inhibiting the growth of cancerous cells or Mycobacterium tuberculosis .

Gene Transfection

1,4-DHPs have been utilized in gene transfection studies due to their ability to interact with cellular membranes. This compound could be instrumental in developing new methods for delivering genetic material into cells, which is a critical step in gene therapy .

Enzymatic Studies and Kinetic Resolution

The compound’s structure allows for its use in enzymatic studies, particularly in the kinetic resolution of racemic mixtures. This application is crucial in the synthesis of optically pure drugs, which can have different biological activities based on their chirality .

properties

IUPAC Name |

6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClN4O2S/c1-18-25(27(35)33-20-12-6-3-7-13-20)26(21-14-8-9-15-23(21)29)22(16-30)28(31-18)36-17-24(34)32-19-10-4-2-5-11-19/h2-15,26,31H,17H2,1H3,(H,32,34)(H,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTSUYZQUJKEJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-N-phenylamine](/img/structure/B377470.png)

methylene]amine](/img/structure/B377472.png)

methyl]-1-piperazinyl}(hydroxyimino)methyl](4-morpholinyl)phosphoryl]morpholine](/img/structure/B377477.png)

![2-[(1,5-Dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide](/img/structure/B377478.png)

![N'-{4-nitrophenyl}[di(4-morpholinyl)]-N-phenylphosphinecarbohydrazonamide oxide](/img/structure/B377486.png)

![3-{2-[4-(Dimethylamino)benzylidene]hydrazino}benzoic acid](/img/structure/B377494.png)